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Compound of Interest

Compound Name: 3-Heptyne

Cat. No.: B1585052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
heptyne (CH₃CH₂C≡CCH₂CH₂CH₃), a seven-carbon internal alkyne. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering insights into its molecular structure and fragmentation patterns. This document is

intended to serve as a valuable resource for the identification and characterization of this

compound in a laboratory setting.

Spectroscopic Data Summary
The quantitative spectroscopic data for 3-heptyne are summarized in the tables below for easy

reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 3-Heptyne
Solvent: CDCl₃, Frequency: 89.56 MHz
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Chemical Shift (δ)
ppm

Assignment
Multiplicity
(Predicted)

Integration

2.16
-C≡C-CH₂-CH₂-CH₃

(C5)
Triplet (t) 2H

2.12 CH₃-CH₂-C≡C- (C2) Quartet (q) 2H

1.49 -CH₂-CH₂-CH₃ (C6) Sextet 2H

1.14 CH₃-CH₂-C≡C- (C1) Triplet (t) 3H

0.97 -CH₂-CH₂-CH₃ (C7) Triplet (t) 3H

Note: Data sourced from ChemicalBook.[1] Multiplicities are predicted based on standard n+1

splitting rules.

Table 2: ¹³C NMR Spectroscopic Data for 3-Heptyne
(Predicted)
Solvent: CDCl₃

Chemical Shift (δ) ppm (Predicted) Assignment

80.7 C≡C (C3 or C4)

80.3 C≡C (C4 or C3)

22.9 -CH₂-CH₃ (C6)

20.7 -C≡C-CH₂- (C5)

14.1 CH₃-CH₂- (C1)

13.5 -CH₂-CH₃ (C7)

12.3 CH₃-CH₂-C≡C- (C2)

Note: As experimental data was not readily available, these chemical shifts were predicted

using an online NMR prediction tool. Actual experimental values may vary.
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Table 3: IR Spectroscopic Data for 3-Heptyne
Wavenumber (cm⁻¹) Vibration Type Intensity

2970-2850 C-H Stretch (sp³) Strong

2250-2100 C≡C Stretch
Weak, often not observed in

symmetrical alkynes

1465-1450 C-H Bend (CH₂) Medium

1380-1370 C-H Bend (CH₃) Medium

Note: These are characteristic absorption ranges for internal alkynes and associated alkyl

groups. The C≡C stretch in symmetrically substituted alkynes like 3-heptyne can be very weak

or absent.

Table 4: Mass Spectrometry Data for 3-Heptyne
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment Ion

96 69.6 [C₇H₁₂]⁺˙ (Molecular Ion, M⁺˙)

81 92.6 [M - CH₃]⁺

67 100.0 [M - C₂H₅]⁺ or [C₅H₇]⁺

53 48.8 [C₄H₅]⁺

41 83.6 [C₃H₅]⁺

39 43.1 [C₃H₃]⁺

29 13.9 [C₂H₅]⁺

27 23.3 [C₂H₃]⁺

Note: Data sourced from ChemicalBook and NIST WebBook.[1][2]

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-heptyne for ¹H NMR (or 50-100 mg for ¹³C

NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid

height is approximately 4-5 cm.

Cap the NMR tube securely.

Instrumental Analysis:

Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.

Place the sample into the NMR spectrometer's autosampler or manually lower it into the

magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient

number of scans (e.g., 8-16) should be collected. For ¹³C NMR, a larger number of scans

will be necessary due to the lower natural abundance of the ¹³C isotope.
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and

multiplicities of the signals.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one clean, dry salt plate (e.g., NaCl or KBr) on a horizontal surface.

Using a pipette, add one to two drops of neat 3-heptyne to the center of the plate.

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.

Ensure there are no air bubbles trapped between the plates.

Instrumental Analysis:

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric H₂O and CO₂ absorptions.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000

to 400 cm⁻¹.

Label the significant absorption peaks on the resulting spectrum.

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone

or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)
Sample Introduction:
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For a volatile compound like 3-heptyne, direct injection via a heated probe or coupling

with a gas chromatograph (GC-MS) is suitable.

If using GC-MS, inject a dilute solution of 3-heptyne in a volatile solvent (e.g., hexane or

dichloromethane) into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column to separate it from any impurities before entering the mass spectrometer.

Instrumental Analysis:

The sample molecules are ionized in the ion source, typically using electron ionization (EI)

with a standard energy of 70 eV.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

A mass spectrum is generated, plotting the relative intensity of the ions as a function of

their m/z ratio.

Visualizations
The following diagrams, generated using the DOT language, illustrate key logical relationships

and workflows relevant to the spectroscopic analysis of 3-heptyne.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
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Caption: Key Fragmentation Pathways of 3-Heptyne in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C2586892&Mask=200
https://www.benchchem.com/product/b1585052#spectroscopic-data-of-3-heptyne-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585052#spectroscopic-data-of-3-heptyne-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585052#spectroscopic-data-of-3-heptyne-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585052#spectroscopic-data-of-3-heptyne-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

